molecular formula C22H23N3O2 B10987608 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B10987608
M. Wt: 361.4 g/mol
InChI Key: WLZUEUHVMSCINR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolylbenzoyl Intermediate: This step involves the acylation of 1H-pyrrole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form 3-(1H-pyrrol-1-yl)benzoyl chloride.

    Coupling with Piperazine: The intermediate is then reacted with 1-(4-methoxyphenyl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 1-(4-hydroxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine.

    Reduction: Formation of 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzyl]piperazine.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the development of new medications for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)piperazine: Lacks the pyrrolylbenzoyl group, making it less complex.

    4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine: Lacks the methoxyphenyl group, altering its chemical properties.

    1-(4-hydroxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to the presence of both the methoxyphenyl and pyrrolylbenzoyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C22H23N3O2/c1-27-21-9-7-19(8-10-21)24-13-15-25(16-14-24)22(26)18-5-4-6-20(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3

InChI Key

WLZUEUHVMSCINR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

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